molecular formula C9H8F5NO B10909571 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline

Cat. No.: B10909571
M. Wt: 241.16 g/mol
InChI Key: GZKJIJGPUYSLBO-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2,2-difluoroethanol with 5-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with the aniline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)aniline
  • 2-(2,2-Difluoroethoxy)-4-(trifluoromethyl)aniline
  • 2-(2,2-Difluoroethoxy)-5-(difluoromethyl)aniline

Uniqueness

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the difluoroethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C9H8F5NO/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14/h1-3,8H,4,15H2

InChI Key

GZKJIJGPUYSLBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)F

Origin of Product

United States

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